molecular formula C26H31NO3 B6524205 N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide CAS No. 448228-66-8

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

Cat. No.: B6524205
CAS No.: 448228-66-8
M. Wt: 405.5 g/mol
InChI Key: KTPWXDYGTDHITB-UHFFFAOYSA-N
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Description

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties

Preparation Methods

The synthesis of N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide typically involves the reaction of adamantanecarboxylic acid with appropriate aromatic amines under specific conditions. One method involves the use of microwave irradiation to optimize the reaction conditions, leading to higher yields and shorter reaction times . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the reaction .

Chemical Reactions Analysis

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives .

Properties

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-16-8-20(26-13-17-9-18(14-26)11-19(10-17)15-26)4-7-23(16)27-25(28)22-6-5-21(29-2)12-24(22)30-3/h4-8,12,17-19H,9-11,13-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPWXDYGTDHITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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